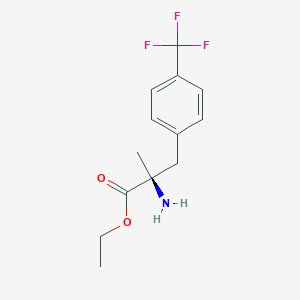![molecular formula C18H18BrNO2 B12635648 (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920798-35-2](/img/structure/B12635648.png)
(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(4-Bromofenil)-4-[(1S)-1-feniletil]morfolin-3-ona: es un compuesto orgánico complejo que presenta un anillo de morfolina sustituido con un grupo bromofenilo y un grupo feniletilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (6S)-6-(4-Bromofenil)-4-[(1S)-1-feniletil]morfolin-3-ona generalmente involucra los siguientes pasos:
Formación del anillo de morfolina: El anillo de morfolina se puede sintetizar a través de la reacción de dietanolamina con un compuesto halogenado adecuado.
Sustitución con el grupo bromofenilo: El grupo bromofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de bromobenceno.
Adición del grupo feniletilo: El grupo feniletilo se puede agregar mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de feniletilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye el control de la temperatura, la presión y la concentración de los reactivos. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo feniletilo, lo que lleva a la formación de cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo bromofenilo, lo que puede llevar a la formación de derivados de fenilo.
Sustitución: El átomo de bromo en el grupo bromofenilo puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como el amoníaco (NH3) o la tiourea (NH2CSNH2) se pueden utilizar en condiciones básicas.
Productos principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de derivados de fenilo.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química:
- Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
- Actúa como ligando en la química de coordinación.
Biología:
- Posible uso como sonda en ensayos bioquímicos para estudiar la actividad enzimática o las interacciones proteicas.
Medicina:
- Investigado por su potencial como intermedio farmacéutico en la síntesis de fármacos dirigidos a trastornos neurológicos.
Industria:
- Utilizado en el desarrollo de materiales avanzados, como polímeros y resinas, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual (6S)-6-(4-Bromofenil)-4-[(1S)-1-feniletil]morfolin-3-ona ejerce sus efectos depende de su aplicación. En química medicinal, puede interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Los grupos bromofenilo y feniletilo pueden mejorar la afinidad de unión y la selectividad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares:
- (6S)-6-(4-Clorofenil)-4-[(1S)-1-feniletil]morfolin-3-ona
- (6S)-6-(4-Fluorofenil)-4-[(1S)-1-feniletil]morfolin-3-ona
Comparación:
- La presencia de diferentes átomos de halógeno (bromo, cloro, flúor) en el grupo fenilo puede afectar significativamente la reactividad y las propiedades de unión del compuesto.
- El bromo, al ser más grande y más polarizable que el cloro y el flúor, puede conferir efectos electrónicos y estéricos únicos, haciendo que (6S)-6-(4-Bromofenil)-4-[(1S)-1-feniletil]morfolin-3-ona sea distinto en sus interacciones y aplicaciones.
Propiedades
Número CAS |
920798-35-2 |
|---|---|
Fórmula molecular |
C18H18BrNO2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
(6S)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
Clave InChI |
SESJCTYJGGWWDG-SUMWQHHRSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)



![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)


